2-Amino-6-(methylsulfonyl)benzothiazole
Overview
Description
SKA 16 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a derivative of the neuroprotectant riluzole and is known for its ability to activate small-conductance and intermediate-conductance calcium-activated potassium channels. These channels play a crucial role in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKA 16 involves the use of benzothiazole derivatives. The process typically starts with the preparation of naphtho[1,2-d]thiazol-2-ylamine, which is then subjected to various chemical reactions to produce SKA 16. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of SKA 16 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SKA 16 undergoes several types of chemical reactions, including:
Oxidation: SKA 16 can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SKA 16 can lead to the formation of naphthoquinone derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
SKA 16 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study calcium-activated potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular signaling.
Medicine: Potential therapeutic agent for conditions like ataxia, epilepsy, and hypertension.
Industry: Used in the development of new pharmacological tools and drugs
Mechanism of Action
SKA 16 exerts its effects by activating small-conductance and intermediate-conductance calcium-activated potassium channels. These channels are involved in regulating the flow of potassium ions across the cell membrane, which in turn modulates the membrane potential and calcium signaling. The activation of these channels by SKA 16 leads to hyperpolarization of the cell membrane, reducing cellular excitability and calcium influx .
Comparison with Similar Compounds
Similar Compounds
SKA 20: Another benzothiazole derivative that activates calcium-activated potassium channels.
Riluzole: The parent compound from which SKA 16 is derived, known for its neuroprotective properties.
Uniqueness of SKA 16
SKA 16 is unique due to its higher potency compared to riluzole and other similar compounds. It has been shown to activate potassium channels at lower concentrations, making it a more effective pharmacological tool. Additionally, SKA 16 has a longer half-life, which enhances its potential for therapeutic applications .
Properties
IUPAC Name |
6-methylsulfonyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNHJAMVNINSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051796 | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-67-4 | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?
A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that this compound acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.
Q2: What types of intermolecular interactions are observed in the crystal structure of this compound derivatives?
A2: Research indicates that this compound derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:
Q3: Can you elaborate on the significance of studying these intermolecular interactions in this compound derivatives?
A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.
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